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Compound of Interest

(R)-(+)-1-(4-
Methoxyphenyl)ethylamine

Cat. No.: B152096

Compound Name:

An In-depth Technical Guide to (R)-(+)-1-(4-
Methoxyphenyl)ethylamine

This technical guide provides a comprehensive overview of the chemical properties, structure,
synthesis, and analysis of (R)-(+)-1-(4-Methoxyphenyl)ethylamine, a chiral amine of
significant interest to researchers, scientists, and professionals in drug development. This
document details its physicochemical characteristics and provides relevant experimental
methodologies.

Chemical Properties and Structure

(R)-(+)-1-(4-Methoxyphenyl)ethylamine, also known as (R)-(+)-4-Methoxy-a-
methylbenzylamine, is a chiral organic compound. Structurally, it consists of a benzene ring
substituted with a methoxy group at the para position, and an ethylamine group attached to the
ring via a chiral carbon center. The "(R)" designation refers to the stereochemical configuration
at this chiral center, determined by the Cahn-Ingold-Prelog priority rules. The "(+)" indicates
that it is dextrorotatory, meaning it rotates plane-polarized light to the right. This compound is
typically a colorless to light yellow liquid at room temperature.

Physicochemical Data

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b152096?utm_src=pdf-interest
https://www.benchchem.com/product/b152096?utm_src=pdf-body
https://www.benchchem.com/product/b152096?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b152096?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

The key physicochemical properties of (R)-(+)-1-(4-Methoxyphenyl)ethylamine are
summarized in the table below for easy reference and comparison.

Property Value Reference
Molecular Formula CoH13NO [1112]
Molecular Weight 151.21 g/mol [1][2]
Physical State Liquid at 20°C

Boiling Point 65°C at 0.4 mmHg [1]
Density 1.024 g/mL at 20°C [1][3]
Water Solubility 10 g/L [11[3]
Refractive Index n20/D 1.533 [1]
Specific Rotation [a] +32° (neat) [1]
pKa (Predicted) 9.29+£0.10 [1]
Flash Point 65°C at 0.38 mmHg [1]

Chemical Structure Visualization

The two-dimensional chemical structure of (R)-(+)-1-(4-Methoxyphenyl)ethylamine highlights
its key functional groups and stereochemistry.

Figure 1: 2D structure of (R)-(+)-1-(4-Methoxyphenyl)ethylamine.

Experimental Protocols

This section details common experimental procedures for the synthesis and analysis of (R)-
(+)-1-(4-Methoxyphenyl)ethylamine.

Synthesis via Reductive Amination

A common and efficient method for preparing chiral amines is through stereoselective reductive
amination. The following protocol is a representative example of a synthetic route.[4]

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.benchchem.com/product/b152096?utm_src=pdf-body
https://www.chembk.com/en/chem/(R)-(+)-1-(4-Methoxyphenyl)ethylamine
https://pubchem.ncbi.nlm.nih.gov/compound/R_-1-_4-Methoxyphenyl_ethylamine
https://www.chembk.com/en/chem/(R)-(+)-1-(4-Methoxyphenyl)ethylamine
https://pubchem.ncbi.nlm.nih.gov/compound/R_-1-_4-Methoxyphenyl_ethylamine
https://www.chembk.com/en/chem/(R)-(+)-1-(4-Methoxyphenyl)ethylamine
https://www.chembk.com/en/chem/(R)-(+)-1-(4-Methoxyphenyl)ethylamine
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB1497599.htm
https://www.chembk.com/en/chem/(R)-(+)-1-(4-Methoxyphenyl)ethylamine
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB1497599.htm
https://www.chembk.com/en/chem/(R)-(+)-1-(4-Methoxyphenyl)ethylamine
https://www.chembk.com/en/chem/(R)-(+)-1-(4-Methoxyphenyl)ethylamine
https://www.chembk.com/en/chem/(R)-(+)-1-(4-Methoxyphenyl)ethylamine
https://www.chembk.com/en/chem/(R)-(+)-1-(4-Methoxyphenyl)ethylamine
https://www.benchchem.com/product/b152096?utm_src=pdf-body
https://www.benchchem.com/product/b152096?utm_src=pdf-body
https://www.benchchem.com/product/b152096?utm_src=pdf-body
https://www.benchchem.com/product/b152096?utm_src=pdf-body
https://patents.google.com/patent/WO2015159170A2/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b152096?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Step 1: Imine Formation The synthesis begins with the condensation of 4-
methoxyacetophenone with a chiral amine, such as (R)-a-phenylethylamine, to form a chiral
imine intermediate. This reaction is typically carried out in an organic solvent with a dehydrating
agent to drive the equilibrium towards the product.

Step 2: Diastereoselective Reduction The chiral imine intermediate is then reduced to form a
diastereomeric secondary amine. This reduction is often achieved through catalytic
hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. The
temperature is typically maintained between 35-40°C.[4]

Step 3: Chiral Auxiliary Removal The final step involves the removal of the chiral auxiliary (the
a-phenylethyl group) to yield the desired primary amine, (R)-(+)-1-(4-
Methoxyphenyl)ethylamine. This is typically accomplished by hydrogenolysis, again using a
catalyst like Pd/C, which cleaves the benzylic C-N bond of the auxiliary group.

Purification The crude product is often purified by forming a salt, for example, with p-
toluenesulfonic acid, which can be selectively crystallized to isolate the desired diastereomer
with high chiral purity. The purified salt is then treated with a base to liberate the free amine.
The final product's purity and identity are confirmed using analytical techniques.[4]
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Figure 2: General workflow for the synthesis of (R)-(+)-1-(4-Methoxyphenyl)ethylamine.

Analytical Methodology: Gas Chromatography (GC)

Gas chromatography is a standard method for assessing the purity and enantiomeric excess of
(R)-(+)-1-(4-Methoxyphenyl)ethylamine.
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Objective: To determine the chemical purity (as a percentage of total area) and the
enantiomeric purity (ee%) of the sample.

Instrumentation:

Gas Chromatograph (GC) equipped with a Flame lonization Detector (FID).

Chiral capillary column (e.g., a cyclodextrin-based column like Beta DEX™ or Gamma
DEX™) is required for separating the enantiomers.

Injector: Split/splitless inlet.

Carrier Gas: Helium or Hydrogen.

Typical GC Conditions:

e Column: Chiral capillary column (e.g., 30 m x 0.25 mm ID, 0.25 pum film thickness).
e Oven Temperature Program:

o Initial temperature: 100°C, hold for 2 minutes.

o Ramp: Increase to 200°C at a rate of 5-10°C/minute.

o Final hold: Hold at 200°C for 5 minutes. (Note: The temperature program must be
optimized for the specific column and instrument used.)

e Injector Temperature: 250°C.
e Detector Temperature: 250°C.
o Carrier Gas Flow: Constant flow, typically around 1-2 mL/min.

* Injection Volume: 1 pL.

Split Ratio: 50:1 or as appropriate for the sample concentration.

Sample Preparation:
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» Prepare a stock solution of the amine at approximately 1 mg/mL in a suitable solvent such as
dichloromethane or ethyl acetate.

» Perform serial dilutions as necessary to achieve a concentration appropriate for the
detector's linear range.

Data Analysis:

» Chemical Purity: Determined by the area percent of the main peak relative to the total area
of all peaks in the chromatogram (run on a non-chiral column if necessary for separating
other impurities). Purity is often reported as >98.0%(GC).

o Enantiomeric Purity (ee%): Calculated from the peak areas of the two enantiomers ((R) and
(S)) separated on the chiral column, using the formula: ee% = [ (Area(R) - Area(S)) /
(Area(R) + Area(S)) ] * 100

Applications in Research and Development

(R)-(+)-1-(4-Methoxyphenyl)ethylamine serves as a valuable chiral building block in
asymmetric synthesis. Its primary amine and defined stereocenter make it a useful resolving
agent for chiral acids and a precursor for the synthesis of more complex chiral molecules,
including active pharmaceutical ingredients (APIs). It is used in diastereo- and enantioselective
Michael addition reactions and for the preparation of various heterocyclic compounds like
thiazoles.[3]

Safety and Handling

(R)-(+)-1-(4-Methoxyphenyl)ethylamine is classified as a hazardous substance and requires
careful handling in a laboratory setting.

e Hazards: The compound is harmful if swallowed, causes severe skin burns, and serious eye
damage.[2] It may also cause respiratory irritation.

o Personal Protective Equipment (PPE): Always wear suitable protective clothing, chemical-
resistant gloves, and eye/face protection (safety goggles and/or face shield).[1]
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o Handling: Use only in a well-ventilated area, preferably under a chemical fume hood. Avoid
breathing mist, vapors, or spray. Prevent contact with skin, eyes, and clothing.

o Storage: Store in a cool, dark, and well-ventilated place. Keep the container tightly closed
and store under an inert gas as the compound can be air sensitive.

For complete safety information, always refer to the latest Safety Data Sheet (SDS) provided
by the supplier.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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